molecular formula C9H8INO2 B12601184 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one CAS No. 882882-83-9

5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one

Katalognummer: B12601184
CAS-Nummer: 882882-83-9
Molekulargewicht: 289.07 g/mol
InChI-Schlüssel: FQTOFLONPNLWOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused with an oxazole ring. This particular compound is characterized by the presence of an iodine atom at the 5th position and two methyl groups at the 3rd and 7th positions on the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst, such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]), under reflux conditions in water. This method yields the desired benzoxazole derivative with high efficiency .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs scalable and eco-friendly synthetic routes. These methods may involve the use of nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance reaction efficiency and selectivity. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and biological activity. The presence of the iodine atom can enhance the compound’s ability to participate in substitution reactions, while the methyl groups can affect its steric and electronic properties .

Eigenschaften

CAS-Nummer

882882-83-9

Molekularformel

C9H8INO2

Molekulargewicht

289.07 g/mol

IUPAC-Name

5-iodo-3,7-dimethyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H8INO2/c1-5-3-6(10)4-7-8(5)13-9(12)11(7)2/h3-4H,1-2H3

InChI-Schlüssel

FQTOFLONPNLWOD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1OC(=O)N2C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.